YL-365: A Potent and Selective GPR34 Antagonist for Neuropathic Pain Research
YL-365: A Potent and Selective GPR34 Antagonist for Neuropathic Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YL-365 is a novel, potent, and highly selective antagonist of the G protein-coupled receptor 34 (GPR34), a lysophosphatidylserine (LysoPS) receptor implicated in various pathological processes, including neuropathic pain. Developed through virtual screening and subsequent structural optimization, YL-365 has demonstrated significant antinociceptive effects in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of YL-365. Detailed experimental protocols for key assays and visualizations of the GPR34 signaling pathway and experimental workflows are included to facilitate further research and development of this promising compound.
Chemical Structure and Physicochemical Properties
YL-365 is a synthetic organic molecule with a complex chemical structure. Its identity and fundamental properties are summarized below.
Table 1: Chemical and Physicochemical Properties of YL-365
| Property | Value | Source |
| IUPAC Name | 4-{2-[4-(benzyloxy)phenyl]acetamido}-1-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}piperidine-4-carboxylic acid | [1] |
| Chemical Formula | C34H31ClN2O5 | [2] |
| Molecular Weight | 583.07 g/mol | [2] |
| Solubility | Soluble in DMSO (up to 200 mg/mL) | [2] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Rotatable Bonds | 9 | [3] |
Pharmacological Properties
YL-365 is characterized by its high potency and selectivity as a GPR34 antagonist. Its pharmacological profile has been evaluated through a series of in vitro and in vivo studies.
Table 2: Pharmacological Profile of YL-365
| Parameter | Value | Assay | Source |
| IC50 | 17 nM | Tango Assay | [1][4] |
| Mechanism of Action | Competitive Antagonist | Cryo-EM Structure Analysis | [1][4] |
| Selectivity | No significant activity against a panel of other GPCRs and 378 human protein kinases | Various binding and activity assays | [4] |
| In Vivo Efficacy | Dose-dependent reduction of mechanical allodynia in a mouse model of neuropathic pain (5, 10, and 20 mg/kg, i.p.) | Neuropathic Pain Model | [4] |
Pharmacokinetics
While detailed quantitative pharmacokinetic data for YL-365 are not publicly available, the primary research describes it as having "favorable PK properties" based on in vivo studies in mice.[4]
Mechanism of Action and Signaling Pathway
GPR34 is a G protein-coupled receptor that is activated by lysophosphatidylserine (LysoPS). Upon activation, GPR34 primarily couples to the Gi family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits (Gαi and Gβγ) initiates downstream signaling cascades, most notably the PI3K-AKT and ERK pathways, which are involved in cell proliferation, survival, and inflammation.
YL-365 acts as a competitive antagonist at the orthosteric binding site of GPR34, preventing the binding of LysoPS and subsequent receptor activation and downstream signaling.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of YL-365. These protocols are based on the methods described in the primary literature.[4]
Tango Assay for GPR34 Antagonist Activity
This assay is used to determine the inhibitory activity of compounds on GPR34 signaling.
Protocol:
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HTLA cells stably expressing the human GPR34-Tango construct are seeded in 384-well white-bottom plates.
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The following day, cells are treated with varying concentrations of YL-365 or control compounds for 30 minutes at 37°C.
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LysoPS is then added to a final concentration equivalent to its EC80 value, and the plates are incubated for an additional 6 hours at 37°C.
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After incubation, Bright-Glo Luciferase Assay Substrate is added to each well.
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Luminescence is measured using a plate reader to determine the level of receptor activation. The IC50 value is calculated from the dose-response curve.
BRET-based Gαi1-γ2 Dissociation Assay
This assay measures the ability of YL-365 to inhibit GPR34-mediated G protein activation.
Protocol:
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HEK293T cells are co-transfected with plasmids encoding GPR34, Gαi1-Rluc8, Gβ3, and Gγ2-GFP2.
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48 hours post-transfection, cells are harvested, washed, and resuspended in assay buffer.
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Cells are plated into 96-well white-bottom plates.
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YL-365 or a vehicle control is added to the wells and incubated for 10 minutes.
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The Rluc8 substrate, coelenterazine h, is added to each well.
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LysoPS is added to stimulate the receptor.
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BRET signal (the ratio of GFP2 emission to Rluc8 emission) is measured immediately using a plate reader. A decrease in the BRET signal indicates G protein dissociation and, therefore, receptor activation. The inhibitory effect of YL-365 is quantified by its ability to prevent the LysoPS-induced decrease in the BRET signal.
In Vivo Studies in a Neuropathic Pain Model
The therapeutic potential of YL-365 was evaluated in a mouse model of neuropathic pain induced by spared nerve injury (SNI).
Protocol:
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Animal Model: Neuropathic pain is induced in C57BL/6J mice via SNI surgery.
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Drug Administration: Following the development of mechanical allodynia, mice are treated with intraperitoneal (i.p.) injections of YL-365 (5, 10, or 20 mg/kg) or vehicle control.
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Behavioral Testing: Mechanical sensitivity is assessed using von Frey filaments at various time points after drug administration. An increase in the paw withdrawal threshold indicates an antinociceptive effect.
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Toxicity Assessment: The safety of YL-365 is evaluated by monitoring body weight, and through hematological and serum biochemical analyses.
Conclusion
YL-365 is a valuable research tool for investigating the physiological and pathological roles of GPR34. Its high potency, selectivity, and demonstrated in vivo efficacy in a model of neuropathic pain make it a promising lead compound for the development of novel analgesics. The detailed information and protocols provided in this guide are intended to support and accelerate further research into the therapeutic potential of targeting GPR34 with selective antagonists like YL-365.
References
- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Dendritic Cells Regulate GPR34 through Mitogenic Signals and Undergo Apoptosis in Its Absence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
